[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl](oxolan-2-ylmethyl)amine
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Overview
Description
(4-Bromo-5-methoxy-2-methylphenyl)sulfonylamine is a complex organic compound that features a brominated aromatic ring, a methoxy group, a sulfonyl group, and an oxolan-2-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-methoxy-2-methylphenyl)sulfonylamine typically involves multiple steps, starting with the bromination of 5-methoxy-2-methylphenyl The brominated intermediate is then subjected to sulfonylation using appropriate sulfonyl chloride reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-methoxy-2-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-5-methoxy-2-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-5-methoxy-2-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom and methoxy group can also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-methoxyphenyl)sulfonylamine
- (4-Chloro-5-methoxy-2-methylphenyl)sulfonylamine
- (4-Bromo-5-methoxyphenyl)sulfonylamine
Uniqueness
(4-Bromo-5-methoxy-2-methylphenyl)sulfonylamine is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of the bromine atom and the methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-5-methoxy-2-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4S/c1-9-6-11(14)12(18-2)7-13(9)20(16,17)15-8-10-4-3-5-19-10/h6-7,10,15H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYKBHJXYSZRDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2CCCO2)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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